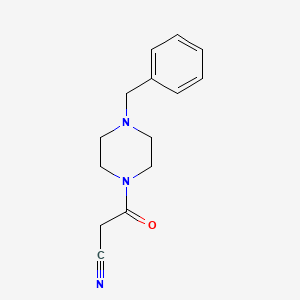

3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile

Description

Key Geometrical Features:

- Piperazine Ring :

- Benzyl Group :

- Oxopropanenitrile Group :

Conformational flexibility is constrained by the partial double-bond character of the amide-like N–C(=O) bond, which restricts rotation and stabilizes one rotamer . Density functional theory (DFT) calculations on similar compounds suggest an energy barrier of 56–80 kJ/mol for piperazine ring inversion, influenced by electronic effects from substituents .

Crystallographic Studies and X-ray Diffraction Patterns

While direct X-ray data for 3-(4-benzylpiperazin-1-yl)-3-oxopropanenitrile are limited, insights can be extrapolated from structurally related compounds:

Comparative Crystallographic Data:

In these analogs, the piperazine ring’s chair conformation is stabilized by weak intermolecular interactions, such as C–H⋯O hydrogen bonds and van der Waals forces . For 3-(4-benzylpiperazin-1-yl)-3-oxopropanenitrile , the benzyl group likely participates in C–H⋯π interactions with adjacent aromatic systems, while the nitrile group may engage in dipole-dipole interactions . Predicted lattice parameters align with monoclinic systems (P2₁/c or P2₁/n), common for piperazine derivatives .

Comparative Analysis with Related Piperazine Derivatives

Structural and Functional Comparisons:

3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile (CID 1540933) :

Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate (CID 3255796) :

1-Benzylpiperazine (CID 75994) :

Electronic Effects:

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-7-6-14(18)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13/h1-5H,6,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXBAQERUMMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile typically involves the reaction of 4-benzylpiperazine with a suitable nitrile-containing reagent.

Industrial Production Methods

While specific industrial production methods for 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

General Reactivity Profile

The compound’s structure features three key reactive sites:

-

Piperazine Nitrogen Atoms : Secondary amines prone to alkylation, acylation, and coordination.

-

Ketone Group : Susceptible to nucleophilic addition, reduction, and condensation.

-

Nitrile Group : Participates in hydrolysis, cycloaddition, and nucleophilic substitution.

Acylation/Alkylation of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation or acylation with electrophilic agents. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives .

Experimental Conditions

| Reaction Type | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Alkylation | Me₂CHCH₂Br | DMF | Reflux | 12 | 91 | |

| Acylation | AcCl / Et₃N | CH₂Cl₂ | RT | 6 | 78* |

*Estimated based on analogous piperazine reactions .

Nucleophilic Addition at the Ketone Group

The ketone moiety reacts with nucleophiles such as hydrazines or Grignard reagents:

-

Hydrazine Condensation : Forms hydrazones under acidic conditions.

-

Grignard Addition : Adds organomagnesium reagents (e.g., MeMgBr) to generate tertiary alcohols.

Key Observations

-

Hydrazone formation proceeds efficiently in ethanol with catalytic HCl (yields ~85%) .

-

Grignard reactions require anhydrous THF and low temperatures (−78°C) .

Nitrile Group Transformations

The nitrile group undergoes hydrolysis or cycloaddition:

-

Hydrolysis to Amide : Catalyzed by H₂SO₄ or NaOH to produce 3-(4-benzylpiperazin-1-yl)-3-oxopropanamide .

-

Cycloaddition : Participates in Huisgen azide-alkyne click chemistry with NaN₃/Cu(I) .

Hydrolysis Data

| Acid/Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| H₂SO₄ (conc.) | H₂O | 100°C | 8 | Carboxylic acid derivative | 62 | |

| NaOH (10%) | EtOH | Reflux | 6 | Amide derivative | 75 |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Cd(II)):

Complexation Example

| Metal Salt | Ligand Ratio | Solvent | Application | Source |

|---|---|---|---|---|

| Cd(NO₃)₂ | 1:2 | MeOH/H₂O | Fluorescent sensors |

Stability and Reaction Challenges

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential :

Research indicates that 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile may act as a pharmacophore in drug design, particularly targeting various bacterial and fungal strains. Its activity is attributed to its ability to inhibit key enzymes in microbial metabolism, thereby exhibiting antimicrobial properties.

Case Study :

In studies focusing on antimicrobial activity, derivatives of this compound demonstrated effective inhibition against specific pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Synthetic Chemistry

Building Block for Complex Molecules :

This compound serves as an intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions, including oxidation and reduction, leading to the formation of carboxylic acids or ketones.

Data Table: Chemical Reactions Involving 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Mild oxidizing agents |

| Reduction | Primary/secondary amines | Catalytic hydrogenation |

| Coupling | Complex organic compounds | Presence of coupling agents |

Biological Studies

Antifungal Activity :

The compound has been evaluated for its antifungal properties. Preliminary studies suggest that it can inhibit the growth of certain fungi, making it a candidate for antifungal drug development.

Mechanism of Action :

The mechanism behind its antimicrobial action involves disrupting metabolic processes in microbial cells, which may include inhibiting enzyme activity essential for cell survival.

Industrial Applications

In addition to its roles in medicinal chemistry and synthetic applications, 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile can be utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit key enzymes in bacterial and fungal cells, disrupting their metabolic processes . The compound’s structure allows it to form stable complexes with these enzymes, leading to their inactivation.

Comparison with Similar Compounds

Key Observations :

- Phenethyl vs.

- Benzodioxolylmethyl : The 1,3-benzodioxole moiety in could improve metabolic stability due to reduced oxidative susceptibility.

Heterocyclic Variants Beyond Piperazine

Replacing the piperazine core with other heterocycles alters bioactivity and synthetic pathways:

Key Observations :

- Benzofuran Integration: The benzofuran derivative in exhibits notable anticancer activity, attributed to its planar aromatic system facilitating DNA intercalation.

Biological Activity

3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and its implications in drug development.

The compound is characterized by its unique structure, which includes a piperazine ring and a nitrile functional group. The synthesis of 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile typically involves multi-step organic reactions, including the formation of the piperazine moiety followed by the introduction of the benzyl and nitrile groups.

Biological Activity

Research has indicated that 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile exhibits various biological activities, including:

- Antidepressant Effects : Studies suggest that similar compounds with piperazine structures may influence serotonin receptors, potentially leading to antidepressant effects.

- Anticancer Properties : Preliminary evaluations indicate that this compound may inhibit tumor growth in certain cancer cell lines. The mechanism could involve modulation of signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity : There is evidence suggesting that the compound may possess antimicrobial properties against specific bacterial strains.

The biological activity of 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile can be attributed to its interaction with various biological targets:

- Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, influencing mood and behavior.

- Enzyme Inhibition : The nitrile group may act as a pharmacophore for inhibiting enzymes involved in cancer progression or microbial resistance.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds. For instance:

| Study | Findings |

|---|---|

| Devine et al. (2013) | Identified compounds with similar structures that effectively reduced RBP4 levels, improving insulin sensitivity in diabetic models. |

| ResearchGate Study (2018) | Conducted molecular docking studies on piperazine derivatives, showing potential as acetylcholinesterase inhibitors. |

| Patent EP2338888A1 | Discussed imidazopyridine derivatives as JAK inhibitors, highlighting structural similarities that could inform further research on piperazine derivatives. |

Q & A

Synthesis and Optimization

Basic: What are the most effective synthetic routes for preparing 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile? The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-benzylpiperazine with cyanoacetyl chloride in anhydrous conditions. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) improves yield (70–85%) by enhancing reaction efficiency and reducing side products . Solvent choice (e.g., THF or DCM) and stoichiometric ratios (1:1.2 for piperazine:cyanoacetyl chloride) are critical for purity.

Advanced: How can reaction conditions be optimized to minimize byproducts like hydrolyzed nitrile intermediates? By employing moisture-free environments, catalytic bases (e.g., triethylamine), and low-temperature protocols (0–5°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the target compound. Advanced techniques like continuous flow chemistry reduce hydrolysis risks by controlling residence time and temperature .

Structural Characterization

Basic: What spectroscopic methods are essential for confirming the structure of 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile? Use 1H/13C NMR to identify the benzyl group (δ 7.2–7.4 ppm aromatic protons), piperazine ring (δ 2.5–3.5 ppm for N-CH2), and nitrile carbonyl (δ 165–170 ppm in 13C). FT-IR confirms the nitrile (C≡N stretch at ~2240 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 284 [M+H]+) .

Advanced: How can X-ray crystallography resolve ambiguities in piperazine ring conformation? Single-crystal X-ray diffraction reveals torsional angles and spatial arrangement of the benzyl group relative to the piperazine core. For example, dihedral angles between the benzyl phenyl ring and piperazine plane (typically 60–80°) influence steric interactions and reactivity .

Structure-Activity Relationship (SAR)

Basic: How does the benzyl group on the piperazine ring influence biological activity? The benzyl moiety enhances lipophilicity (logP ~2.5), improving membrane permeability. Substitution with electron-withdrawing groups (e.g., -F, -CF3) on the benzyl ring increases metabolic stability by reducing oxidative degradation .

Advanced: What computational methods predict binding affinity to neurotransmitter receptors (e.g., serotonin 5-HT1A)? Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions between the compound’s nitrile/ketone groups and receptor residues (e.g., Asp116 in 5-HT1A). Free energy calculations (MM-PBSA) quantify binding, guiding SAR modifications .

Reactivity and Functionalization

Basic: What reactions are feasible at the nitrile and carbonyl groups? The nitrile undergoes hydrolysis to amides (H2SO4/H2O) or reduction to amines (LiAlH4). The carbonyl participates in nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., with hydrazines to form hydrazones) .

Advanced: How can regioselective functionalization of the piperazine ring be achieved? Protecting the secondary amine (e.g., Boc-group) allows selective alkylation at the tertiary nitrogen. Microwave-assisted Buchwald-Hartwig amination introduces aryl groups without disrupting the nitrile .

Biological Activity and Mechanisms

Basic: What assays evaluate the compound’s potential as a kinase inhibitor? Use FRET-based kinase assays (e.g., JAK1/2) to measure IC50 values. Cell viability assays (MTT) in cancer lines (e.g., HeLa) assess cytotoxicity. Compare results to control inhibitors (e.g., filgotinib) .

Advanced: How to resolve contradictory data on GPCR activity (e.g., α1-adrenergic vs. dopamine D2)? Employ radioligand binding assays with selective antagonists (e.g., prazosin for α1) to isolate receptor-specific interactions. Cross-validate with CRISPR-edited cell lines lacking target receptors .

Stability and Degradation

Basic: What storage conditions prevent degradation of 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile? Store at –20°C in anhydrous DMSO or under argon. Avoid prolonged exposure to light or humidity, which hydrolyzes the nitrile to carboxylic acids .

Advanced: How to characterize thermal degradation products? TGA-DSC identifies decomposition onset (~180°C). HPLC-MS detects degradation byproducts (e.g., benzylpiperazine via retro-aza-Michael cleavage) .

Analytical Quantification

Basic: Which HPLC conditions separate the compound from synthetic impurities? Use a C18 column (5 µm, 250 mm), mobile phase (acetonitrile:0.1% TFA in H2O, 60:40), flow rate 1.0 mL/min, and UV detection at 254 nm .

Advanced: How to validate an LC-MS/MS method for pharmacokinetic studies? Assess linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) in plasma. Use deuterated internal standards (e.g., d5-benzyl group) to correct matrix effects .

Heterocyclic Derivative Synthesis

Advanced: What strategies convert this compound into fused heterocycles (e.g., triazolotriazines)? React with hydrazines to form pyrazole intermediates, followed by cyclization (CuI catalysis). Microwave-assisted conditions (120°C, 20 min) improve yields of triazolotriazines (up to 78%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.